Home > Products > Screening Compounds P35028 > Mal-PEG3-NHS ester
Mal-PEG3-NHS ester - 1537892-36-6

Mal-PEG3-NHS ester

Catalog Number: EVT-274878
CAS Number: 1537892-36-6
Molecular Formula: C17H22N2O9
Molecular Weight: 398.37
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mal-PEG3-NHS ester is a PEG derivative containing a maleimide group and an NHS ester group. The hydrophilic PEG spacer increases solubility in aqueous media. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of biomolecule with a thiol.

NHS-PEG-MAL

    Compound Description: NHS-PEG-MAL (N-hydroxysuccinimide-polyethylene glycol-maleimide) is a heterobifunctional polyethylene glycol (PEG) derivative with a reactive N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other end. [, , , ] This compound is commonly used for bioconjugation purposes, enabling the linking of molecules or biomolecules through its reactive groups.

PAMAM-PEG-PGM

    Compound Description: PAMAM-PEG-PGM is a complex molecule designed for targeted drug delivery to the cell nucleus. [] It consists of a poly(amidoamine) (PAMAM) dendrimer core conjugated to polyethylene glycol (PEG) chains. These PEG chains are further modified with a specific ligand called PGM, which facilitates nuclear targeting.

    Relevance: PAMAM-PEG-PGM is related to Mal-PEG3-NHS ester through the use of PEG as a linker molecule. While PAMAM-PEG-PGM is a much larger and more complex structure, the presence of the PEG chain highlights the versatility of this polymer in bioconjugation and drug delivery applications, similar to the role envisioned for Mal-PEG3-NHS ester. []

PLL-mal(y%)-CEEEEE

    Compound Description: PLL-mal(y%)-CEEEEE represents a family of mixed-charge polymers designed for antifouling applications. [] They consist of a poly-l-lysine (PLL) backbone modified with a varying percentage (y%) of maleimide-NHS ester chains. These modified PLL chains are then conjugated to an anionic oligopeptide (CEEEEE) via the maleimide group.

    Relevance: This family of polymers is structurally related to Mal-PEG3-NHS ester through the shared presence of both maleimide and NHS ester functional groups. While the backbone polymer and the attached peptide differ, the use of these specific reactive groups for controlled conjugation highlights the common strategy employed in both PLL-mal(y%)-CEEEEE and Mal-PEG3-NHS ester. []

DC3-PEG-b-PEI

    Compound Description: DC3-PEG-b-PEI is a block copolymer specifically designed for targeted gene delivery into dendritic cells. [] This copolymer is composed of linear polyethyleneimine (PEI) conjugated to polyethylene glycol (PEG) chains. The PEG chains are further modified with a DC-targeting peptide (DC3).

    Relevance: DC3-PEG-b-PEI is structurally related to Mal-PEG3-NHS ester through the use of PEG as a linker and the presence of a targeting moiety. Similar to the concept of using Mal-PEG3-NHS ester for conjugation, DC3-PEG-b-PEI employs the PEG chain to link the PEI polymer with a specific peptide for targeted delivery. []

PLL-g-PEG/PEG-Man

    Compound Description: PLL-g-PEG/PEG-Man polymers are designed for glycomics applications. [] They are synthesized by grafting polyethylene glycol (PEG) chains, some of which are functionalized with D-mannose, onto a poly(L-lysine) (PLL) backbone.

    Relevance: PLL-g-PEG/PEG-Man is structurally related to Mal-PEG3-NHS ester through the use of PEG as a linker. While the specific functional groups and applications differ, both compounds highlight the versatility of PEG in creating diverse bioconjugates for various purposes. []

Overview

Mal-PEG3-NHS ester is a chemical compound widely utilized in bioconjugation and drug delivery applications. It features a maleimide group and an N-hydroxysuccinimide (NHS) ester group, which enables it to form covalent bonds with thiol and amine-containing molecules. The polyethylene glycol (PEG) spacer enhances the aqueous solubility of the compound, making it particularly useful in biological contexts.

Source

Mal-PEG3-NHS ester is commercially available from various suppliers, including AxisPharm, Thermo Fisher Scientific, and MedChemExpress. Its Chemical Abstracts Service number is 1537892-36-6, which uniquely identifies this compound in chemical databases .

Classification

This compound is classified as a heterobifunctional crosslinker due to its two distinct reactive groups: the NHS ester, which reacts with primary amines to form stable amide bonds, and the maleimide group, which specifically reacts with thiol groups to create covalent C-S bonds . This dual functionality allows for versatile applications in bioconjugation chemistry.

Synthesis Analysis

Methods

The synthesis of Mal-PEG3-NHS ester typically involves the reaction of a maleimide derivative with a PEG spacer followed by the introduction of an NHS ester functionality. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Formation of Maleimide: The maleimide group is synthesized through the reaction of maleic anhydride with an appropriate amine.
  2. PEGylation: The maleimide derivative is then reacted with a PEG compound to introduce the hydrophilic spacer.
  3. Activation with NHS: Finally, NHS is introduced to form the NHS ester functionality.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure optimal yield and purity. Common solvents used include dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and purification techniques often involve high-performance liquid chromatography (HPLC) to isolate the final product .

Molecular Structure Analysis

Structure

The molecular structure of Mal-PEG3-NHS ester consists of a central PEG chain (comprising three ethylene glycol units) flanked by a maleimide group on one end and an NHS ester on the other. This configuration allows for selective reactivity with thiol and amine groups.

Data

  • Molecular Formula: C₁₃H₁₉N₃O₅S
  • Molecular Weight: Approximately 317.37 g/mol
  • CAS Number: 1537892-36-6

The presence of both maleimide and NHS functionalities provides a versatile platform for conjugating various biomolecules, such as proteins and oligonucleotides.

Chemical Reactions Analysis

Reactions

Mal-PEG3-NHS ester participates in two primary types of reactions:

  1. Conjugation with Thiols: The maleimide moiety reacts specifically with thiol groups (-SH) present in cysteine residues of proteins or other thiol-bearing molecules, forming stable thioether linkages.
  2. Conjugation with Amines: The NHS ester reacts with primary amines (-NH₂) under physiological conditions (pH 7.2 to 9), resulting in stable amide bonds while releasing N-hydroxysuccinimide as a byproduct .

Technical Details

The reaction conditions must be optimized to minimize hydrolysis of the NHS ester, which can occur rapidly at higher pH levels. For instance, at pH 8.6, the half-life for hydrolysis can drop to approximately 10 minutes .

Mechanism of Action

Process

The mechanism of action for Mal-PEG3-NHS ester involves two main steps:

  1. NHS Ester Activation: The NHS ester reacts with a primary amine to form an amide bond while releasing N-hydroxysuccinimide.
  2. Maleimide-Thiol Reaction: Concurrently, if thiol groups are present, they react with the maleimide group to form thioether linkages. This dual reactivity allows for complex bioconjugation strategies where both types of functional groups can be utilized simultaneously.

Data

The efficiency of these reactions can be influenced by factors such as concentration, temperature, and pH, necessitating careful optimization during experimental protocols.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in aqueous solutions due to the PEG component.

Chemical Properties

Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization purposes .

Applications

Mal-PEG3-NHS ester has diverse applications in scientific research:

  1. Antibody-Drug Conjugates: It serves as a linker in the development of antibody-drug conjugates (ADCs), allowing targeted delivery of therapeutic agents to specific cells .
  2. Bioconjugation Techniques: Utilized in various bioconjugation strategies for labeling proteins or oligonucleotides, enhancing their stability or functionality.
  3. Diagnostics: Employed in diagnostic assays where specific binding interactions are necessary for detection purposes.
Introduction to Mal-PEG3-NHS Ester

Chemical Identity and Structural Characteristics

Mal-PEG3-NHS ester (CAS 1537892-36-6) is a heterobifunctional crosslinker with a defined molecular architecture. Its chemical structure comprises three core elements:

  • A maleimide (Mal) group at one terminus
  • An N-hydroxysuccinimide (NHS) ester at the opposite terminus
  • A triethylene glycol (PEG3) spacer bridging these reactive ends

The compound has a molecular formula of C₁₇H₂₂N₂O₉ and a molecular weight of 398.36 g/mol. The PEG3 spacer consists of repeating -CH₂CH₂O- units, creating a hydrophilic bridge that enhances aqueous solubility (>100 mg/mL in DMSO) and reduces aggregation of conjugated biomolecules [1] [4] [7]. This linear chain provides approximately 15.6 Å of spatial separation between the maleimide and NHS groups, enabling simultaneous engagement with distinct biomolecular targets while minimizing steric interference [2] [10].

Table 1: Structural Properties of Mal-PEG3-NHS Ester

PropertySpecification
Molecular FormulaC₁₇H₂₂N₂O₉
Molecular Weight398.36 g/mol
PEG Spacer Length3 ethylene oxide units (~12 atoms)
Solubility in WaterEnhanced via hydrophilic PEG spacer
Storage Conditions-20°C, protected from light and moisture

Functional Groups and Reactivity Profiles

Mal-PEG3-NHS ester exhibits two orthogonal reactive groups that enable sequential bioconjugation:

Maleimide Group:

  • Undergoes Michael addition with thiols (-SH) at physiological pH (6.5–7.5)
  • Forms stable thioether bonds with cysteine residues in proteins or sulfhydryl-modified nucleic acids
  • Reaction kinetics favor rapid conjugation (completed within hours at 25°C) [1] [6]

NHS Ester Group:

  • Reacts efficiently with primary amines (-NH₂) via nucleophilic acyl substitution
  • Targets lysine residues or N-termini of proteins, forming stable amide linkages
  • Highly susceptible to hydrolysis; requires anhydrous conditions and pH 7–9 for optimal reactivity [1] [4]

The PEG3 spacer significantly influences the reagent's performance by:

  • Providing steric shielding of conjugated biomolecules
  • Reducing hydrophobic interactions that cause aggregation
  • Increasing solubility in aqueous reaction buffers [2] [10]

Table 2: Reaction Kinetics of Functional Groups

Functional GroupTarget MoietyOptimal pHReaction TimeBond Formed
MaleimideThiols (Cysteine)6.5–7.51–2 hoursThioether
NHS EsterPrimary Amines7.0–9.030–60 minutesAmide

Historical Development of PEG-Based Bioconjugation Reagents

The evolution of Mal-PEG3-NHS ester is rooted in key milestones in PEGylation technology:

  • 1970s: Frank Davis and colleagues pioneered protein PEGylation using linear PEG derivatives to reduce immunogenicity of bovine serum albumin, demonstrating extended plasma half-life [5] [10]
  • 1980s–1990s: Development of heterobifunctional PEGs began, enabling site-specific conjugation. The introduction of NHS-PEG-maleimide reagents addressed limitations of homobifunctional crosslinkers by allowing controlled, sequential conjugations [3] [8]
  • 1990: FDA approval of Adagen® (PEG-adenosine deaminase) validated PEGylation as a clinically viable strategy, spurring innovation in linker design [2] [10]
  • 2000s: Optimization of PEG length (e.g., PEG3) balanced steric shielding with retention of bioactivity. Mal-PEG3-NHS emerged as a standard reagent for antibody-drug conjugates (ADCs) due to its optimal spacer length and conjugation efficiency [4] [7]

Table 3: Evolution of PEG-Based Bioconjugation Reagents

EraDevelopmentImpact
1970sFirst protein PEGylation (Davis et al.)Reduced immunogenicity; extended circulation
1980sHeterobifunctional PEG reagentsEnabled site-specific conjugation
1990FDA approval of Adagen®Clinical validation of PEGylation
2000sShort-chain PEG spacers (e.g., PEG3)Optimized bioactivity retention

Role in Modern Bioconjugation Strategies

Mal-PEG3-NHS ester addresses critical challenges in contemporary bioconjugation through three mechanisms:

Antibody-Drug Conjugate (ADC) Construction:

  • Serves as a non-cleavable linker in ADCs like Brentuximab vedotin analogs
  • Maleimide tethers antibodies via engineered cysteines, while NHS ester couples payloads (e.g., monomethyl auristatin E)
  • Provides serum stability while maintaining payload release in target cells [4] [7]

Nanoparticle Functionalization:

  • Enables surface modification of liposomes and polymeric nanoparticles
  • NHS group anchors to amine-containing lipids/polymers; maleimide displays targeting ligands (e.g., peptides, Fab' fragments)
  • Enhances active targeting to tumor receptors while evading opsonization [2] [10]

Biomolecule Stabilization:

  • Conjugation reduces renal clearance by increasing hydrodynamic radius
  • PEG3 spacer preserves protein function better than longer PEG chains while still providing protease resistance [8] [10]

Table 4: Applications in Advanced Delivery Systems

ApplicationConjugation StrategyAdvantage
ADC DevelopmentCysteine-directed antibody linkingHomogeneous drug-to-antibody ratios (DAR 2–4)
Mucus-Penetrating NanoparticlesPEGylation of poly(lactic-co-glycolic acid)Enhanced diffusion across mucosal barriers
Brain-Targeted TherapeuticsLigand conjugation via maleimide-thiol bondImproved blood-brain barrier penetration

The reagent’s versatility extends to novel bioconjugation platforms, including:

  • Multi-step protocols: Sequential amine-thiol conjugation enables modular assembly of complex biomolecular architectures [1] [6]
  • Enzyme immobilization: Oriented coupling preserves catalytic activity in biosensors [8]
  • Molecular probes: Site-specific fluorescent labeling for live-cell imaging [9]

Compound Names Mentioned: Mal-PEG3-NHS ester, PEG-adenosine deaminase, Brentuximab vedotin, Monomethyl auristatin E, Poly(lactic-co-glycolic acid)

Properties

CAS Number

1537892-36-6

Product Name

Mal-PEG3-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]propanoate

Molecular Formula

C17H22N2O9

Molecular Weight

398.37

InChI

InChI=1S/C17H22N2O9/c20-13-1-2-14(21)18(13)6-8-26-10-12-27-11-9-25-7-5-17(24)28-19-15(22)3-4-16(19)23/h1-2H,3-12H2

InChI Key

IIXXEVQHRSMNOB-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCN2C(=O)C=CC2=O

Solubility

Soluble in DMSO

Synonyms

Mal-PEG3-NHS ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.